2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is a synthetic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a branched 2-methyl substituent at the α-carbon, and a six-carbon (hexanoic acid) backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during iterative coupling reactions. The hexanoic acid chain contributes to lipophilicity, which may affect membrane permeability and bioavailability .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTHCOANGKGNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Fmoc Protection Protocol
The most straightforward method involves direct protection of 2-amino-2-methylhexanoic acid using Fmoc chloride (Fmoc-Cl). In a typical procedure, 2-amino-2-methylhexanoic acid (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane, followed by the addition of Fmoc-Cl (1.2 equiv) and sodium bicarbonate (2.0 equiv) to maintain a pH of 8–9. The reaction proceeds at room temperature for 12–18 hours, after which the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate gradient). Yields typically range from 70–85%, with purity confirmed by HPLC and H NMR.
Optimization of Reaction Conditions
Variations in solvent systems (e.g., THF or acetone) and bases (e.g., triethylamine) have been explored to enhance efficiency. For instance, substituting sodium bicarbonate with triethylamine in anhydrous THF reduces hydrolysis side reactions, improving yields to 90%. However, aqueous conditions remain preferable for large-scale synthesis due to cost and safety considerations.
Asymmetric Synthesis via Chiral Auxiliaries
L-Proline-Mediated Bromolactonization
A patent-derived approach adapts asymmetric halolactonization to construct the chiral center. Starting with 2-methylene hexanoyl chloride, L-proline acts as a chiral auxiliary to form a diastereomeric amide intermediate. Bromolactonization with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields a bromolactone, which undergoes tin-mediated dehalogenation and hydrolysis to produce (S)-2-hydroxy-2-methylhexanoic acid. Subsequent conversion of the hydroxyl group to an amino group via Mitsunobu reaction with phthalimide, followed by deprotection, affords enantiomerically pure 2-amino-2-methylhexanoic acid (98% ee). Fmoc protection then proceeds as described in Section 1.1.
Catalytic Asymmetric Hydrogenation
An alternative route employs asymmetric hydrogenation of 2,6-diamino-2-methylhex-4-enoic acid using a palladium-chiral ligand complex. Under 50 psi H at 40°C, this method achieves >99% enantiomeric excess (ee) with turnover frequencies exceeding 500 h. The resulting diamine is selectively protected at the α-amino position using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester), leaving the ε-amino group available for further functionalization.
Solid-Phase Synthesis Approaches
On-Resin Fmoc Incorporation
In solid-phase peptide synthesis (SPPS), the compound is often generated directly on resin. Wang resin functionalized with 2-methylhexanoic acid is treated with Fmoc-OSu in DMF, enabling efficient coupling under microwave irradiation (50°C, 30 minutes). This method circumvents solubility challenges associated with the free acid, achieving near-quantitative yields.
Alternative Synthetic Routes
Enzymatic Resolution
Racemic 2-amino-2-methylhexanoic acid is resolved using immobilized penicillin acylase, which selectively deprotects the (R)-enantiomer. The remaining (S)-enantiomer is then Fmoc-protected, yielding the desired compound with 95% ee.
Reductive Amination
2-Keto-2-methylhexanoic acid undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing the racemic amino acid. Dynamic kinetic resolution using a chiral ruthenium catalyst achieves 88% ee, though this method requires further optimization for industrial adoption.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Fmoc Protection | 70–85 | N/A | High | Moderate |
| L-Proline Bromolacton. | 65 | 98 | Moderate | High |
| Catalytic Hydrogenation | 90 | >99 | High | Low |
| Enzymatic Resolution | 80 | 95 | Low | Moderate |
Table 1: Comparison of key synthetic routes for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The free amine can then participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include peptides and other amine-containing compounds, which are essential in the synthesis of proteins and other biologically active molecules .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It aids in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amine functionality. Upon completion of the desired synthetic steps, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chain Length and Backbone Modifications
Hexanoic Acid vs. Shorter-Chain Derivatives
- 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid (C20H21NO4, MW 339.39): Differs by one fewer methylene group (pentanoic acid backbone). Shorter chains may reduce lipophilicity and alter solubility in organic solvents .
- Fmoc-protected butanoic acid derivatives (e.g., ): Butanoic acid chains (four carbons) balance hydrophobicity and steric effects, often used in peptide mimics targeting intracellular proteins .
Key Implications
Substituent Variations
Branched Alkyl Groups
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid (): Polar acetamido substituent introduces hydrogen-bonding capacity, useful for targeting polar enzyme active sites .
Functionalized Side Chains
- (S)-2-Fmoc-amino pentanoic acid derivatives (): Piperazinyl and piperidinyl substituents (e.g., 2e–2j) modulate electronic properties and bioactivity.
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound utilized extensively in biochemical research and drug development. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its applications in peptide synthesis and biological studies.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with various biological targets. It has been studied for its potential applications in drug development, particularly in the synthesis of peptide-based drugs.
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows it to interact with various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections.
Neuroprotective Effects
Some structural analogs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. These studies highlight the compound's ability to modulate pathways associated with neuronal survival.
Anti-inflammatory Properties
The compound has also been linked to anti-inflammatory activities. It may influence cytokine production and immune responses, which could be beneficial in managing inflammatory conditions.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Methylhexanoic Acid | Antimicrobial | 15 | |
| Fmoc-Phe Derivative | Neuroprotective | 20 | |
| Fmoc-Leu Derivative | Anti-inflammatory | 25 |
Synthesis and Applications
The synthesis of this compound typically involves:
- Fmoc Protection : The introduction of the Fmoc group to protect the amino group during peptide synthesis.
- Coupling Reactions : Utilization of coupling agents to form peptide bonds with other amino acids.
Applications :
- Peptide Synthesis : Widely used as a building block in the synthesis of peptides.
- Drug Development : Investigated for its potential as a therapeutic agent due to its biological activities.
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., piperidine) while preserving other functional groups. This facilitates stepwise solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. The Fmoc group’s stability under acidic conditions allows compatibility with tert-butyl-based protective groups for side chains .
Q. How is the compound synthesized, and what are the critical reaction conditions?
Synthesis typically involves coupling Fmoc-Cl (Fmoc chloride) to 2-amino-2-methylhexanoic acid in an inert solvent (e.g., dichloromethane or THF) under basic conditions (e.g., NaHCO₃). Key parameters include maintaining a temperature of 0–4°C to minimize racemization and using a 1.2–1.5 molar excess of Fmoc-Cl to ensure complete amino protection. Reaction progress is monitored via TLC or HPLC .
Q. What analytical methods are recommended to confirm the compound’s purity and structure?
- NMR spectroscopy : To verify stereochemistry and detect impurities (e.g., residual solvents).
- HPLC-MS : For assessing purity (>95%) and molecular weight confirmation.
- FT-IR : To identify carbonyl (C=O) and amine (N-H) functional groups. These methods are critical for quality control in SPPS workflows .
Advanced Research Questions
Q. How can racemization during Fmoc deprotection be minimized?
Racemization risks increase under prolonged basic conditions. Strategies include:
- Using 20% piperidine in DMF for ≤30 minutes.
- Adding 0.1 M HOBt (hydroxybenzotriazole) to suppress base-induced side reactions.
- Cooling the reaction to 0°C during deprotection. Post-reaction, chiral HPLC analysis (e.g., with a Chiralpak column) quantifies enantiomeric excess .
Q. What contradictions exist in reported toxicity data, and how should researchers address them?
Safety data sheets (SDS) for analogous Fmoc-amino acids (e.g., CAS 2044710-58-7) report acute oral toxicity (Category 4, H302) but lack chronic toxicity or ecotoxicological data . To mitigate risks:
Q. How does the methylhexanoic acid backbone influence peptide stability compared to other Fmoc-amino acids?
The 2-methylhexanoic acid moiety enhances steric hindrance, reducing protease susceptibility in peptide chains. Comparative studies with Fmoc-leucine derivatives show:
- Thermal stability : 10–15% higher melting points in peptides incorporating this backbone.
- Solubility : Lower aqueous solubility due to the hydrophobic hexanoic chain, requiring DMSO or DMF for solubilization. These properties are advantageous in designing membrane-permeable therapeutic peptides .
Q. What strategies optimize coupling efficiency in automated peptide synthesizers?
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 70–95%)?
Yield variations arise from:
- Solvent purity : Trace water in DMF reduces activation efficiency.
- Deprotection time : Over-exposure to piperidine increases side-product formation. Standardizing protocols (e.g., anhydrous solvents, fixed deprotection times) and reporting detailed reaction logs improve reproducibility .
Methodological Challenges and Solutions
Q. What are the best practices for handling this compound’s limited solubility in aqueous buffers?
- Pre-dissolve in DMSO (10–20% v/v) before adding to aqueous solutions.
- Use detergents (e.g., Tween-20) to stabilize hydrophobic peptides.
- Adjust pH to 8–9 with ammonium bicarbonate for improved solubility .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Backbone modifications : Replace methylhexanoic acid with cyclopropane or phenyl groups to assess steric effects.
- Protective group alternatives : Compare Fmoc with Boc (tert-butoxycarbonyl) for acid stability.
- Biological assays : Test cytotoxicity (via MTT assay) and target binding (SPR or ITC) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
